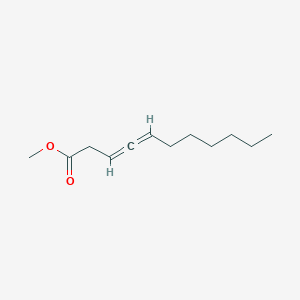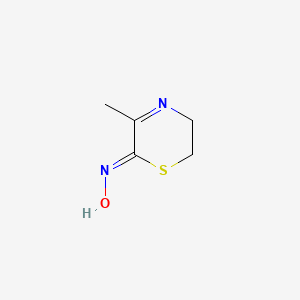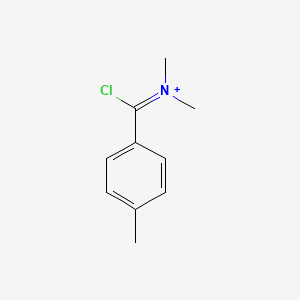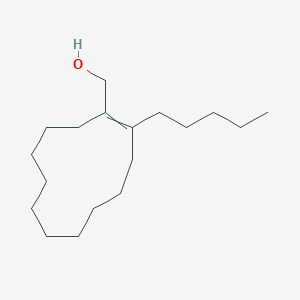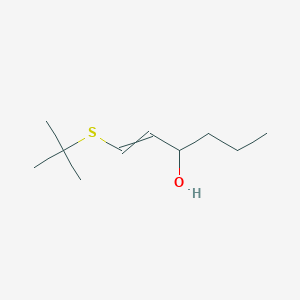
1-(tert-Butylsulfanyl)hex-1-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butylsulfanyl)hex-1-en-3-ol is an organic compound with the molecular formula C10H20OS. It contains a tert-butylsulfanyl group attached to a hex-1-en-3-ol backbone. This compound is characterized by its unique structural features, including a hydroxyl group, a double bond, and a sulfide group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butylsulfanyl)hex-1-en-3-ol can be achieved through various synthetic routes. One common method involves the reaction of hex-1-en-3-ol with tert-butylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like distillation and purification to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(tert-Butylsulfanyl)hex-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: Formation of hex-1-en-3-one or hex-1-en-3-al.
Reduction: Formation of hexan-3-ol.
Substitution: Formation of various substituted hex-1-en-3-ol derivatives.
Applications De Recherche Scientifique
1-(tert-Butylsulfanyl)hex-1-en-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(tert-Butylsulfanyl)hex-1-en-3-ol involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfide group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(tert-Butylsulfanyl)hex-1-en-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-(tert-Butylsulfanyl)cyclohexan-1-ol: Contains a cyclohexane ring instead of a hexene backbone.
Uniqueness: 1-(tert-Butylsulfanyl)hex-1-en-3-ol is unique due to its combination of a hydroxyl group, a double bond, and a tert-butylsulfanyl group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds .
Propriétés
Numéro CAS |
86254-72-0 |
|---|---|
Formule moléculaire |
C10H20OS |
Poids moléculaire |
188.33 g/mol |
Nom IUPAC |
1-tert-butylsulfanylhex-1-en-3-ol |
InChI |
InChI=1S/C10H20OS/c1-5-6-9(11)7-8-12-10(2,3)4/h7-9,11H,5-6H2,1-4H3 |
Clé InChI |
LCTPTNKXYHPYSQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C=CSC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


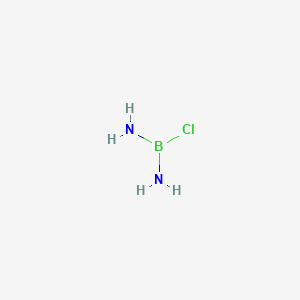
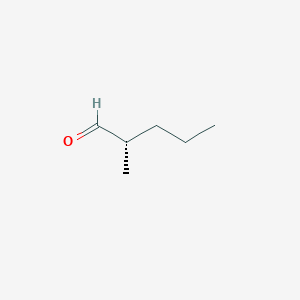

![Bis{(dichloromethylsilyl)methyl]mercury](/img/structure/B14420759.png)
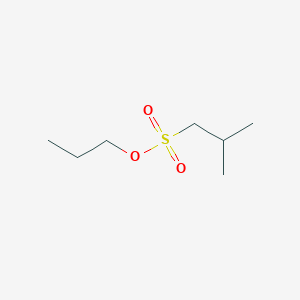
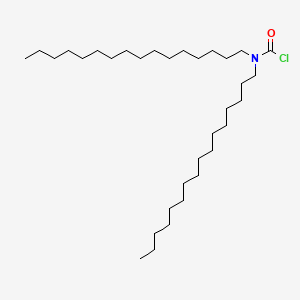
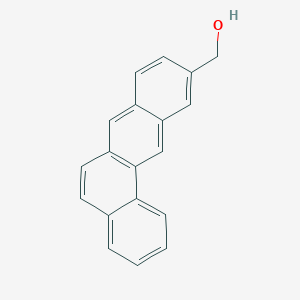
![Bicyclo[4.2.0]octa-1,3,5-triene-7-propanal, 3-methoxy-](/img/structure/B14420798.png)
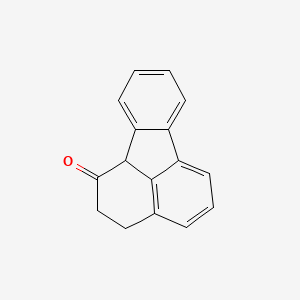
![4,4'-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole]](/img/structure/B14420807.png)
